molecular formula C9H10O3S B1443226 2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid CAS No. 1258649-72-7

2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid

Cat. No. B1443226
CAS RN: 1258649-72-7
M. Wt: 198.24 g/mol
InChI Key: HUPCAJKSCWGASO-UHFFFAOYSA-N
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Description

“2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid” is a chemical compound with the CAS number 1258649-72-7 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H10O3S . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Synthesis of New Chemical Compounds

  • Synthesis of Thieno[2,3-b]pyridine Derivatives : Utilized in the synthesis of new chemical structures, such as thieno[2,3-b]pyridine derivatives for potential applications in material science and pharmaceuticals (Ho, 1999).

Development of Organic Compounds

  • Creation of Spirobi[thieno[2,3-c]pyran] : This chemical has been instrumental in developing a new spirobi[thieno[2,3-c]pyran], contributing to the field of organic synthesis and materials research (Dhayalan et al., 2015).

Chemical Transformations and Reactions

  • Study of Thermolysis : Research has been conducted on the thermolysis of related compounds to understand their transformation into other chemical structures, contributing to the broader knowledge of chemical reactions and stability (Roedig & Fleischmann, 1981).

Structural and Molecular Studies

  • Molecular Structure Analysis : The compound has been used in the study of molecular structures, providing insights into the arrangement of atoms and molecular configurations (Wei et al., 2006).

Research in Antineoplastic Activities

  • Exploration of Antineoplastic Activities : Investigations into the antineoplastic activities of derivatives have been conducted, contributing to cancer research and potential therapeutic applications (Gašparová et al., 2013).

Catalysis and Synthesis Techniques

  • Advancements in Synthesis Methods : Research includes the development of more efficient synthesis techniques for related compounds, advancing the field of catalysis and synthetic chemistry (Raju et al., 2006).

Molluscicidal Activity Studies

  • Molluscicidal Activity Research : Studies have explored the molluscicidal activities of derivatives, contributing to pest control and ecological research (Abdelrazek et al., 2006).

properties

IUPAC Name

2-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-8(11)5-7-9-6(1-3-12-7)2-4-13-9/h2,4,7H,1,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPCAJKSCWGASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1C=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid
Reactant of Route 2
2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid
Reactant of Route 3
2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid
Reactant of Route 4
2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid
Reactant of Route 5
2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid
Reactant of Route 6
2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid

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